molecular formula C12H16ClNO2 B2544422 Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride CAS No. 1440960-45-1

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride

Cat. No.: B2544422
CAS No.: 1440960-45-1
M. Wt: 241.72
InChI Key: RYTQZBKSSZZTLX-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride typically involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method provides a straightforward route to the desired benzazepine structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives such as:

  • 1-benzazepines
  • 3-benzazepines
  • Tolvaptan (a medication used for treating hyponatremia)

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10;/h4-5,7,13H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTQZBKSSZZTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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